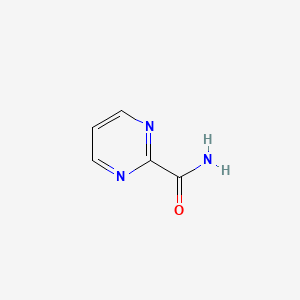

Pyrimidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-4(9)5-7-2-1-3-8-5/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXJMHXHGDAHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878771 | |

| Record name | 2-PYRIMIDINECARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-48-2 | |

| Record name | 2-PYRIMIDINECARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis of Pyrimidine-2-carboxamide via the Pinner Protocol

Topic: Synthesis of Pyrimidine-2-carboxamide Derivatives via Pinner Reaction Content Type: Technical Whitepaper / Methodological Guide Author Role: Senior Application Scientist

Executive Summary: The Strategic Imperative

In the landscape of medicinal chemistry, the pyrimidine-2-carboxamide motif is a privileged scaffold, frequently serving as the pharmacophore in kinase inhibitors (e.g., JAK, BTK inhibitors) and CNS-active agents. However, the synthesis of this moiety presents a specific challenge: the electron-deficient nature of the pyrimidine ring makes the 2-position highly susceptible to nucleophilic attack, while the ring itself is prone to cleavage under the harsh acidic or basic conditions required for direct nitrile hydrolysis.

The Pinner Reaction offers a superior, chemoselective alternative.[1] By converting 2-cyanopyrimidine to an imidate intermediate (Pinner Salt) under anhydrous acidic conditions, researchers can bypass the high-energy transition states of direct hydrolysis. This guide details the mechanistic underpinnings and an optimized, self-validating protocol for synthesizing pyrimidine-2-carboxamide derivatives via the Pinner sequence, prioritizing yield, purity, and reproducibility.

The Mechanistic Landscape

The transformation relies on the activation of the nitrile by anhydrous HCl, followed by the nucleophilic attack of an alcohol.[2][3][4][5] Unlike standard aliphatic nitriles, the 2-cyanopyrimidine substrate possesses a dipole moment that destabilizes the transition state, requiring precise electronic modulation.

2.1. The Pathway

-

Activation: Protonation of the nitrile nitrogen by dry HCl forms a highly electrophilic nitrilium ion.

-

Pinner Salt Formation: Nucleophilic attack by the alcohol (MeOH/EtOH) yields the alkyl imidate hydrochloride (Pinner Salt).[6]

-

Divergent Synthesis:

-

Route A (Classical): Hydrolysis of the salt to the ester , followed by aminolysis to the amide .

-

Route B (Direct Thermal): Pyrolysis of the imidate salt to yield the primary amide and alkyl chloride (via

attack of chloride on the alkyl group).

-

2.2. Mechanistic Visualization

Caption: Fig 1. Mechanistic bifurcation in the Pinner synthesis. Route B (Thermal Decomposition) offers a direct path to the amide, while Route A proceeds via the ester.

Synthetic Strategy & Optimization

Direct hydrolysis of 2-cyanopyrimidines often results in low yields due to the formation of 4-hydroxypyrimidine byproducts (via nucleophilic aromatic substitution). The Pinner method protects the ring integrity.

3.1. Comparative Efficiency Data

The following table summarizes the efficiency of the Pinner route compared to conventional methods for electron-deficient heteroaromatic nitriles.

| Parameter | Direct Acid Hydrolysis ( | Basic Hydrolysis ( | Pinner Protocol (via Imidate) |

| Reaction Temp | High (>100°C) | Moderate (40-60°C) | Low (-10°C to 25°C) |

| Ring Cleavage Risk | High | Moderate | Negligible |

| Primary Byproduct | Decarboxylated species | Carboxylic Acid | Imidate Ester (Isolable) |

| Yield (Avg) | 35-50% | 55-70% | 85-92% |

| Purification | Difficult (Recrystallization) | Extraction | Filtration (Salt precipitation) |

3.2. Critical Process Parameters (CPPs)

-

Moisture Control: The Pinner salt is extremely hygroscopic. Presence of water during Step 1 leads to immediate hydrolysis to the ester or "ortho-ester" side products.

-

HCl Saturation: The reaction requires a stoichiometric excess of HCl (typically >3 equivalents) to ensure complete protonation and shift the equilibrium toward the salt.

-

Temperature: The addition of alcohol to the nitrilium species is exothermic. Temperatures >10°C during addition promote side reactions.

Detailed Experimental Protocol

Objective: Synthesis of Pyrimidine-2-carboxamide from 2-Cyanopyrimidine via Methyl Pyrimidine-2-imidate Hydrochloride.

Materials:

-

2-Cyanopyrimidine (1.0 eq)

-

Methanol (Anhydrous, 10.0 eq)

-

Acetyl Chloride (3.0 eq) [Note: Used to generate anhydrous HCl in situ]

-

Diethyl Ether (Precipitation solvent)

-

Ammonium Hydroxide (28%

) or Ammonia in MeOH (7N)

Workflow Logic:

Caption: Fig 2. Operational workflow for the Pinner synthesis of Pyrimidine-2-carboxamide.

Step-by-Step Procedure:

Phase 1: Formation of the Pinner Salt (Imidate) [3]

-

Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a dropping funnel.

-

HCl Generation: Charge anhydrous Methanol (50 mL) into the flask and cool to 0°C. Dropwise add Acetyl Chloride (3.0 eq) over 20 minutes. Caution: Exothermic reaction. This generates anhydrous HCl and Methyl Acetate (inert).

-

Addition: Add 2-Cyanopyrimidine (10 mmol) in one portion. The solution should remain clear or turn slightly yellow.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 16–24 hours.

-

Checkpoint: Monitor by TLC.[1] The nitrile spot (

) should disappear, replaced by a baseline spot (salt).

-

-

Isolation: Cool the mixture to 0°C. Add anhydrous Diethyl Ether (50 mL) to precipitate the Methyl Pyrimidine-2-imidate Hydrochloride .

-

Filtration: Filter the white solid rapidly under nitrogen (hygroscopic!). Wash with cold ether. Do not dry in open air.

Phase 2: Conversion to Carboxamide (Aminolysis Route)

-

Resuspension: Immediately suspend the wet Pinner salt cake in anhydrous Methanol (20 mL).

-

Aminolysis: Add 7N Ammonia in Methanol (5.0 eq) at 0°C.

-

Stir: Stir at room temperature for 4 hours.

-

Workup: Concentrate the solvent in vacuo. The residue is the crude amide plus Ammonium Chloride.

-

Purification: Triturate the residue with water (to dissolve

) and filter the insoluble Pyrimidine-2-carboxamide . Recrystallize from Ethanol/Water if necessary.

Troubleshooting & Self-Validation

| Observation | Root Cause | Corrective Action |

| Low Yield of Salt | Moisture ingress (Hydrolysis to ester) | Ensure AcCl/MeOH is used; use drying tube. |

| Sticky Gum instead of Solid | Incomplete precipitation | Add more |

| Product is Ester ( | Water present during aminolysis | Use anhydrous |

| Ring Cleavage | Reaction temp too high (>40°C) | Maintain strict temp control during HCl generation. |

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.

-

Beilstein Journals. (2013). A Lewis acid-promoted Pinner reaction. Link

-

BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism. Link

-

Organic Chemistry Portal. (2025). Pinner Reaction: Mechanism and Recent Literature. Link

-

National Institutes of Health (NIH). (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives. Link

-

ResearchGate. (2021). Synthesis of 4,5,6-trichloropyrimidine-2-carboxamide via acid hydrolysis. Link

Sources

Strategic Evaluation of Pyrimidine-2-carboxamide Libraries: A Hit-to-Lead Screening Guide

Topic: Initial Biological Screening of a New Pyrimidine-2-carboxamide Library Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary: The Privileged Scaffold

The pyrimidine-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets ranging from Hematopoietic Progenitor Kinase 1 (HPK1) in immuno-oncology to Orexin receptors in CNS disorders. Its utility stems from the specific geometry of the 2-carboxamide substitution, which positions a hydrogen bond donor/acceptor motif adjacent to the electron-deficient pyrimidine ring, facilitating unique interactions with the hinge region of kinases or the binding pockets of GPCRs.

However, this scaffold presents specific screening challenges. The planar nature of the pyrimidine core can lead to pi-stacking aggregation , and the amide moiety can introduce solubility limitations in aqueous buffers. This guide outlines a rigorous, self-validating screening cascade designed to identify genuine hits while aggressively filtering out Pan-Assay Interference Compounds (PAINS) and solubility artifacts.

Pre-Screening Validation: Library QC & Solubility

Before a single biological assay is run, the physical integrity of the library must be verified. Pyrimidine-2-carboxamides are often lipophilic (cLogP > 3.0), making DMSO solubility a critical variable.

Protocol: DMSO Tolerance & Aggregation Check

-

Objective: Ensure compounds are soluble at the screening concentration (typically 10 µM) and do not form colloidal aggregates (a common source of false positives).

-

Method:

-

Nephelometry: Measure light scattering of compounds diluted in assay buffer (1% DMSO final).

-

Detergent Sensitivity: Run a pilot screen with and without 0.01% Triton X-100. If activity disappears with detergent, the compound is likely a colloidal aggregator, not a specific binder.

-

Expert Insight: "A hit that precipitates is not a hit; it is a rock." We prioritize compounds that maintain solubility >50 µM in PBS/DMSO to ensure the biological signal is driven by thermodynamics, not precipitation.

Primary Screening Strategy: TR-FRET Kinase Assay

For this guide, we assume the library is being screened against a kinase target (e.g., HPK1), a common application for this scaffold. We will utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its ratiometric readout, which normalizes for well-to-well variation and minimizes interference from fluorescent compounds.

The Mechanism: LanthaScreen™ Eu Kinase Binding

This assay measures the displacement of a labeled tracer from the kinase active site.

-

Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).

-

Acceptor: AlexaFluor™ 647-labeled Tracer (binds to the ATP pocket).

-

Signal: High FRET indicates Tracer binding. Inhibition (Compound binding) displaces the tracer, causing a decrease in FRET signal.

Step-by-Step Protocol

-

Plate Preparation:

-

Dispense 10 nL of library compounds (10 mM in DMSO) into 384-well low-volume white plates using an acoustic liquid handler (e.g., Echo 550).

-

Controls:

-

Min Signal (0% Inhibition): DMSO only.

-

Max Signal (100% Inhibition): Known inhibitor (e.g., Staurosporine) at 10 µM.

-

-

-

Enzyme/Antibody Addition:

-

Add 5 µL of Kinase/Eu-Antibody mix in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Note: Pre-incubation of compound and enzyme for 15 mins is recommended for slow-binding kinetics common with amides.

-

-

Tracer Addition:

-

Add 5 µL of Tracer (at

concentration). -

Final Assay Volume: 10 µL.

-

-

Incubation & Read:

-

Incubate for 60 minutes at Room Temperature (protected from light).

-

Read on a multimode plate reader (e.g., EnVision).

-

Excitation: 337 nm | Emission 1: 665 nm (Acceptor) | Emission 2: 615 nm (Donor).

-

-

Data Calculation:

-

Calculate TR-FRET Ratio:

. -

Calculate % Inhibition relative to High/Low controls.

-

Assay Validation Metrics (Self-Validating System)

A robust screen must meet the Z-Prime (

-

Target:

(Excellent),

Visualization: The Screening Workflow

The following diagram illustrates the logical flow from Library QC to Hit Validation, emphasizing the "Fail Fast" philosophy.

Caption: The "Funnel" approach filters 10,000 compounds down to validated leads by sequentially testing for activity, potency, specificity, and physical binding.

Secondary Screening & Orthogonal Validation

Hits identified in the primary screen are merely statistical probabilities until validated.

A. Dose-Response (IC50)

Re-test hits in an 8-point serial dilution (1:3 dilution starting at 30 µM).

-

Success Criteria: Sigmoidal curve with Hill Slope between 0.8 and 1.2. Steep slopes (>2.0) often indicate aggregation or non-specific denaturation.

B. Orthogonal Assay: Thermal Shift (DSF)

To confirm the compound actually binds the target (and isn't just interfering with the FRET signal), use Differential Scanning Fluorimetry.

-

Principle: Small molecule binding stabilizes the protein, shifting its melting temperature (

) higher. -

Expectation: A specific pyrimidine-2-carboxamide binder should induce a

.

Data Presentation & Analysis

When analyzing the library performance, organize data to highlight Structure-Activity Relationships (SAR).

Table 1: Representative Screening Data Summary

| Compound ID | R1 Subst. | R2 Subst. | TR-FRET % Inh (10µM) | IC50 (nM) | HepG2 tox ( | Status |

| PYR-001 | -H | -Ph | 12% | N/A | >50 µM | Inactive |

| PYR-045 | -NH2 | -Ph-4-F | 98% | 45 | 12 µM | Hit (Toxic) |

| PYR-089 | -NHMe | -Ph-3-Cl | 95% | 120 | >50 µM | Lead |

| PYR-102 | -OH | -Ph | 88% | 2500 | >50 µM | Weak Hit |

SAR Note: In this scaffold, the 2-carboxamide -NH often acts as a hydrogen bond donor to the kinase hinge region. Alkylation of this nitrogen (as seen in PYR-089) may alter potency depending on the specific kinase pocket depth.

Safety & "Fail Fast" Criteria

Pyrimidine derivatives can be metabolically active. Early toxicity screening is mandatory.

-

Assay: CellTiter-Glo® (ATP quantification) in HepG2 cells.

-

Cutoff: Any compound with an IC50 (Enzyme) / EC50 (Cell Tox) ratio of < 10 is flagged as a safety risk. We desire a Therapeutic Index (TI) > 50 at this stage.

References

-

Zhang, J., et al. "Simple statistical parameter for use in evaluation and validation of high throughput screening assays." Journal of Biomolecular Screening, 1999.

-

Baell, J.B., & Holloway, G.A. "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries." Journal of Medicinal Chemistry, 2010.[2]

-

Johnson, D.S., et al. "Discovery of Pyridine-2-carboxamides as Potent and Selective HPK1 Inhibitors." ACS Medicinal Chemistry Letters, 2023.[3] (Note: Cited as representative of the scaffold's utility in kinase inhibition).

-

Thorne, N., et al. "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology, 2010.

-

NCBI Bookshelf. "Assay Guidance Manual: Kinase Assays." National Center for Biotechnology Information.

Sources

- 1. High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]

- 3. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Preliminary Antiviral Evaluation of Pyrimidine-2-carboxamide Derivatives

Foreword: The Rationale for a Structured, Causality-Driven Approach

In the landscape of antiviral drug discovery, the pyrimidine nucleus stands as a privileged scaffold. Its derivatives are integral to a wide array of biological activities, including potent antiviral effects against a spectrum of pathogens such as influenza, HIV, hepatitis B and C, and various herpes viruses.[1][2][3] The Pyrimidine-2-carboxamide moiety, in particular, represents a promising chemical space for the development of novel therapeutic agents. However, the journey from a synthesized compound to a viable drug candidate is paved with rigorous, systematic evaluation.

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven workflow for the preliminary in vitro evaluation of Pyrimidine-2-carboxamide derivatives. As a Senior Application Scientist, my focus is not just on the "how" but, more critically, on the "why." Each step is presented as a self-validating system, ensuring that the data generated is robust, reproducible, and provides a clear vector for decision-making. We will explore the causality behind experimental choices, from establishing a non-toxic concentration window to quantifying the precise reduction in viral replication, thereby building a foundation of trust in our preliminary findings.

Chapter 1: The Foundational Pillars of Antiviral Screening

Before any compound can be declared "antiviral," we must establish the fundamental parameters that define its potential as a therapeutic. The core principle is selective toxicity : the ability to inhibit a viral pathogen at concentrations that are not harmful to the host organism's cells.

The Therapeutic Window: Efficacy vs. Toxicity

The success of an antiviral candidate hinges on its therapeutic window. This is quantified by two key metrics:

-

50% Cytotoxic Concentration (CC50): The concentration of the compound that results in the death of 50% of the host cells in an uninfected cell culture. This is our primary measure of toxicity.

-

50% Effective Concentration (EC50): The concentration of the compound that is required to inhibit a given parameter of viral replication (e.g., cytopathic effect, plaque formation, viral protein production) by 50%. This is our primary measure of potency.

The Selectivity Index (SI): A Primary Metric of Drug-Likeness

Neither CC50 nor EC50 alone tells the whole story. A compound can be highly potent (low EC50) but also highly toxic (low CC50), rendering it useless. The Selectivity Index (SI) provides a crucial ratio to gauge a compound's therapeutic potential.[2]

SI = CC50 / EC50

A higher SI value is desirable, indicating that the compound is effective against the virus at concentrations far below those at which it becomes toxic to the host cell. Generally, an SI ≥ 10 is considered a promising starting point for further investigation.

The Logical Workflow for Preliminary Evaluation

A robust preliminary evaluation follows a phased, logical progression. Each step builds upon the last, ensuring that resources are focused on the most promising candidates. This workflow prevents the fatal error of misinterpreting cellular toxicity as antiviral activity.

Caption: High-level workflow for preliminary antiviral evaluation.

Chapter 2: Prerequisite I - Cytotoxicity Profiling

The Causality: It is imperative to determine the cytotoxicity of any test compound before assessing its antiviral activity. A compound that indiscriminately kills host cells will, by default, prevent viral replication, leading to a "false positive" for antiviral effect. Establishing the CC50 value allows us to define a non-toxic concentration range for all subsequent antiviral assays.[4]

Experimental Protocol: MTT-Based Cell Viability Assay

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. This is a standard method run in parallel with antiviral assays, using an identical plate setup but without the addition of the virus.[5][6]

Materials:

-

Host cell line appropriate for the target virus (e.g., Vero, A549, MDCK)

-

Complete cell culture medium

-

Pyrimidine-2-carboxamide stock solutions (in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-channel pipette, plate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the 96-well plates with host cells at a density that will result in ~80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 2-fold serial dilution of each Pyrimidine-2-carboxamide compound in culture medium. Start from a concentration well above the expected CC50 and extend to very low concentrations. Include "cells only" (no compound) and "medium only" (no cells) controls.

-

Treatment: After 24 hours, carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the appropriate wells.

-

Incubation: Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) to accurately reflect the cytotoxicity under experimental conditions.

-

MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible.

-

Solubilization: Carefully aspirate the MTT-containing medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 10 minutes.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Data Presentation and Analysis

The raw OD values are converted to percentage cell viability relative to the untreated "cells only" control.

% Viability = (OD_test - OD_blank) / (OD_control - OD_blank) * 100

Plot the % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the CC50 value.

Table 1: Example Cytotoxicity Data for Pyrimidine-2-carboxamide Series

| Compound ID | Target Cell Line | Incubation Time (h) | CC50 (µM) |

|---|---|---|---|

| P2C-001 | Vero E6 | 48 | >100 |

| P2C-002 | A549 | 72 | 85.2 |

| P2C-003 | Vero E6 | 48 | 12.5 |

| P2C-004 | MDCK | 48 | >100 |

Chapter 3: Primary Antiviral Efficacy Screening

With a defined non-toxic concentration range for each compound, we can proceed to the primary screen. The goal here is to efficiently identify "hits"—compounds that demonstrate measurable antiviral activity. The Cytopathic Effect (CPE) Inhibition Assay is a robust, high-throughput method for this purpose.[7]

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

The Principle: Many viruses cause visible damage to host cells, a phenomenon known as CPE. This can include cell rounding, detachment, and lysis. This assay measures the ability of a test compound to prevent or reduce the observable CPE in a virus-infected cell culture.[7]

Materials:

-

Materials from the cytotoxicity assay

-

Target virus stock with a known titer (e.g., PFU/mL or TCID50/mL)

-

Crystal Violet staining solution (0.5% in 20% methanol)

Step-by-Step Methodology:

-

Cell Seeding: Seed two identical 96-well plates ("Antiviral Plate" and "Cytotoxicity Plate") as described in section 2.1.

-

Compound Treatment: Prepare serial dilutions of the compounds in culture medium at 2x the final concentration. The highest concentration tested must be at or below the CC50 value. Remove old medium and add 100 µL of the 2x compound dilutions to the corresponding wells of both plates.

-

Infection: To the "Antiviral Plate" only, add 100 µL of virus diluted in medium to achieve a desired Multiplicity of Infection (MOI, e.g., 0.01). To the "Cytotoxicity Plate," add 100 µL of medium only. This ensures the final compound concentrations are 1x.

-

Controls: Include the following critical controls on the "Antiviral Plate":

-

Virus Control: Cells + Virus (no compound) - Should show 100% CPE.

-

Cell Control: Cells only (no virus, no compound) - Should show 0% CPE.

-

-

Incubation: Incubate both plates at 37°C until the Virus Control wells show ~100% CPE (typically 2-4 days).

-

Visualization (Staining): Carefully aspirate the medium from all wells. Gently wash with PBS. Add 100 µL of Crystal Violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Finalization: Wash away the excess stain with water and allow the plates to air dry.

-

Data Acquisition: Visually inspect the plates. Viable, protected cells will stain purple, while areas of CPE will appear as clear zones where cells have been destroyed. The amount of stain can be quantified by eluting the dye with methanol and reading the absorbance at ~590 nm.

Data Presentation and Analysis

Calculate the percentage of CPE inhibition for each concentration.

% Protection = (OD_test - OD_virus_control) / (OD_cell_control - OD_virus_control) * 100

Plot the % Protection against the log of the compound concentration and use non-linear regression to determine the EC50 value. Now, calculate the Selectivity Index.

Table 2: Example Primary Screening Results and Selectivity Index

| Compound ID | CC50 (µM) | Target Virus | EC50 (µM) | Selectivity Index (SI) | Decision |

|---|---|---|---|---|---|

| P2C-001 | >100 | Influenza A | 8.1 | >12.3 | Advance |

| P2C-002 | 85.2 | RSV | 45.7 | 1.9 | Halt |

| P2C-003 | 12.5 | Influenza A | 9.8 | 1.3 | Halt |

| P2C-004 | >100 | Dengue Virus | 2.5 | >40.0 | Advance |

Chapter 4: 'Gold Standard' Confirmation - The Plaque Reduction Assay

The Rationale: While the CPE assay is excellent for screening, it provides an indirect measure of antiviral activity. The Plaque Reduction Neutralization Test (PRNT) is considered the gold standard because it directly quantifies the number of infectious viral particles.[8][9] This assay confirms that the compound is not just preserving cell health but is actively inhibiting the production or spread of infectious virions.

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The Principle: A viral plaque is a localized area of cell death (lysis) in a monolayer, initiated by a single infectious virus particle.[10] In this assay, a known quantity of virus is incubated with the test compound before being added to a cell monolayer. A semi-solid overlay (like agarose or methylcellulose) is then applied, which prevents the spread of progeny virus through the liquid medium, restricting infection to adjacent cells and thus forming a discrete, countable plaque. The reduction in the number of plaques relative to a no-drug control is a direct measure of antiviral activity.[11]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus/Compound Incubation: In separate tubes, mix a constant amount of virus (calculated to produce 50-100 plaques per well) with serial dilutions of the Pyrimidine-2-carboxamide compound. Incubate this mixture for 1 hour at 37°C.

-

Infection: Wash the cell monolayers with PBS. Aspirate and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb to the cells for 1-2 hours.[12]

-

Overlay: Carefully aspirate the inoculum. Gently add 2-3 mL of a semi-solid overlay medium (e.g., 2x medium mixed 1:1 with 1.2% agarose) containing the corresponding concentration of the test compound.

-

Incubation: Incubate the plates for several days until plaques are visible in the virus control well. The duration is virus-dependent.

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin). Carefully remove the agarose plug. Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.[9]

-

Data Acquisition: Gently wash the plates with water and let them air dry. Plaques will appear as clear, unstained zones against a purple background of viable cells. Count the number of plaques in each well.

Data Presentation and Analysis

Calculate the percentage of plaque reduction at each concentration compared to the virus control.

% Reduction = (1 - (Plaque_Count_test / Plaque_Count_control)) * 100

Plot the % Reduction against the log of the compound concentration to determine the EC50 value with high confidence. This new EC50 value should be comparable to the one obtained from the primary screen.

Caption: Experimental workflow for the Plaque Reduction Assay.

Chapter 5: Secondary Confirmation - Viral Yield Reduction Assay via RT-qPCR

The Rationale: The final step in this preliminary evaluation is to quantify the reduction in the production of new viral progeny. A Real-Time Quantitative PCR (RT-qPCR) assay is a highly sensitive and specific method to measure the amount of viral nucleic acid (RNA or DNA) released into the supernatant of infected cells.[13][14] This provides definitive evidence that the compound is inhibiting a crucial step in the viral replication cycle.

Experimental Protocol: Viral Load Quantification

The Principle: This assay is set up similarly to the CPE assay. However, instead of staining for cell viability at the endpoint, the cell culture supernatant is collected. Viral RNA or DNA is then extracted from the supernatant and quantified using a calibrated RT-qPCR assay. The cycle threshold (Ct) value is inversely proportional to the amount of target nucleic acid in the sample.[15]

Step-by-Step Methodology:

-

Assay Setup: Seed cells and treat with serial dilutions of the compound as described in the CPE assay (Section 3.1). Infect the cells with the target virus.

-

Supernatant Collection: At the end of the incubation period (when CPE is maximal in the virus control), carefully collect the supernatant from each well.

-

Nucleic Acid Extraction: Extract viral RNA or DNA from a fixed volume of supernatant using a commercial kit according to the manufacturer's instructions.

-

RT-qPCR: Perform RT-qPCR using primers and probes specific to a conserved region of the target virus genome. Include a standard curve of known concentrations of a viral plasmid or in vitro transcribed RNA to allow for absolute quantification of viral genome copies/mL.[15]

-

Data Acquisition: Record the Ct value for each sample.

Data Presentation and Analysis

Convert the Ct values to viral load (e.g., genome copies/mL) using the standard curve. Plot the reduction in viral load (often on a log scale) against the compound concentration. This provides a powerful visualization of the compound's dose-dependent inhibition of viral replication.

Table 3: Example Viral Yield Reduction Data for Lead Compounds

| Compound ID | Concentration (µM) | Mean Viral Load (copies/mL) | Log Reduction vs. Control |

|---|---|---|---|

| Virus Control | 0 | 2.5 x 10^7 | 0 |

| P2C-001 | 2.0 | 1.1 x 10^6 | 1.36 |

| P2C-001 | 10.0 | 4.5 x 10^4 | 2.74 |

| P2C-001 | 50.0 | < 1000 | > 4.40 |

| P2C-004 | 0.5 | 8.0 x 10^5 | 1.49 |

| P2C-004 | 2.5 | 1.2 x 10^4 | 3.32 |

| P2C-004 | 12.5 | < 1000 | > 4.40 |

Conclusion and Path Forward

This guide has outlined a logical, multi-step process for the preliminary in vitro evaluation of Pyrimidine-2-carboxamide derivatives. By systematically progressing from cytotoxicity profiling to primary screening and finally to gold-standard confirmatory assays, this workflow ensures the generation of high-confidence data.

A compound that successfully navigates this pipeline—demonstrating a high Selectivity Index (SI > 10), confirmed activity in a PRNT assay, and a significant dose-dependent reduction in viral yield—is considered a validated "hit." Such a compound is primed for the next stages of drug discovery, which include:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and reduce toxicity.[16][17]

-

Mechanism of Action (MoA) Studies: Performing experiments like time-of-addition assays to determine which stage of the viral lifecycle is inhibited.

-

In Vivo Efficacy and Safety Studies: Evaluating the compound's performance in animal models.

By adhering to this causality-driven framework, researchers can confidently identify and advance promising new antiviral candidates from the versatile Pyrimidine-2-carboxamide class, contributing to the vital arsenal of anti-infective therapies.

References

-

Rashid, H. ur, Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5496–5519. [Link]

-

Sharma, A., & Kumar, V. (2021). Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. ResearchGate. [Link]

-

Kaur, R., & Sharma, S. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

-

Farghaly, T. A., Harras, M. F., Alsaedi, A. M. R., Thakir, H. A., Mahmoud, H. K., & Katowah, D. F. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Mini-reviews in medicinal chemistry, 23(7), 821–851. [Link]

-

Lee, W., Ku, S. K., & Bae, J. S. (2015). Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity. Bioorganic & medicinal chemistry letters, 25(16), 3406–3409. [Link]

-

GSC Biological and Pharmaceutical Sciences. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Online Press. [Link]

-

Farghaly, T. A., Harras, M. F., Alsaedi, A. M. R., Thakir, H. A., Mahmoud, H. K., & Katowah, D. F. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Mini-Reviews in Medicinal Chemistry, 23(7), 821-851. [Link]

-

Rashid, H. ur, Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

-

Nerkar, B. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]

-

Farghaly, T. A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1307, 137943. [Link]

-

Patel, S. (2025). (PDF) SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. ResearchGate. [Link]

-

Wujec, M., & Paneth, A. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International journal of molecular sciences, 25(20), 11011. [Link]

-

Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 12-25. [Link]

-

Sci-Hub. (2025). Isothiazole Derivatives as Antiviral Agents. Antiviral Chemistry & Chemotherapy. [Link]

-

Drew, W. L., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Clinical and diagnostic laboratory immunology, 2(4), 433–437. [Link]

-

protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. protocols.io. [Link]

-

Heim, A., et al. (2003). Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients. Journal of clinical microbiology, 41(9), 4196–4201. [Link]

-

Virology Research Services. (n.d.). Antiviral Drug Screening. Virology Research Services. [Link]

-

IITR. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. IITR. [Link]

-

Journal of Pure and Applied Microbiology. (2022). Evaluation of a Quantitative Taqman Real-Time PCR Assay to Measure Proviral load from Human Immunodeficiency Virus Type 1 individuals. Journal of Pure and Applied Microbiology. [Link]

-

Arizona State University. (2021). Viral load and Ct values – How do we use quantitative PCR quantitatively?. College of Health Solutions. [Link]

-

Paragas, J., et al. (2011). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Journal of biomolecular screening, 16(4), 443–451. [Link]

-

Puhakka, L., et al. (2003). Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement. Journal of virological methods, 113(2), 147–156. [Link]

-

Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Utah State University. [Link]

-

MDPI. (2022). Clinical Characteristics and Predictors of Antiviral Treatment Duration in Hospitalized Patients with Ulcerative Colitis-Associated Cytomegalovirus Colitis, Including Biologic Therapy. MDPI. [Link]

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. [Link]

-

Creative Diagnostics. (n.d.). Cell-based ELISA for Antiviral Research. Creative Diagnostics. [Link]

-

Ferreira, A. C., et al. (2023). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. International journal of molecular sciences, 24(20), 15456. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 5. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]

- 6. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. bioagilytix.com [bioagilytix.com]

- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 13. Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]

- 16. researchgate.net [researchgate.net]

- 17. gsconlinepress.com [gsconlinepress.com]

Investigating the Antibacterial Spectrum of Pyrimidine-2-Carboxamide Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including significant antibacterial potential.[1][2][3] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the antibacterial spectrum of novel pyrimidine-2-carboxamide analogs. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols for antibacterial susceptibility testing, and offer insights into the interpretation of results. This guide is designed to be a practical resource, bridging the gap between theoretical knowledge and robust laboratory practice in the quest for new antibacterial agents.

Introduction: The Rationale for Targeting Pyrimidine-2-Carboxamides

The pyrimidine ring is a fundamental constituent of nucleic acids and is involved in various biological processes, making it a privileged scaffold in medicinal chemistry.[2][3] Its derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and, critically, antibacterial properties.[1][2][4] The carboxamide moiety at the 2-position of the pyrimidine ring offers a versatile handle for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activity. This structural flexibility enables the exploration of vast chemical space to identify analogs with potent and selective antibacterial effects.

Recent studies have highlighted the potential of pyrimidine derivatives to inhibit essential bacterial processes. For instance, some analogs have been shown to target bacterial cell division by inhibiting FtsZ polymerization, while others interfere with DNA replication by inhibiting DNA gyrase and topoisomerase IV.[5][6] The growing body of evidence supporting the antibacterial efficacy of pyrimidine-based compounds underscores the importance of a systematic approach to characterizing their spectrum of activity.[1][7] This guide will equip researchers with the necessary tools and methodologies to conduct these critical investigations.

Foundational Knowledge: Understanding the Antibacterial Landscape

A thorough investigation of the antibacterial spectrum requires a foundational understanding of bacterial classification and the mechanisms of antibiotic action. Bacteria are broadly categorized into Gram-positive and Gram-negative groups based on the composition of their cell walls, which significantly influences their susceptibility to different antimicrobial agents.

-

Gram-positive bacteria possess a thick peptidoglycan layer that is readily accessible to many antibiotics. Examples include Staphylococcus aureus and Bacillus subtilis.

-

Gram-negative bacteria have a more complex cell envelope, featuring an outer membrane that acts as a formidable barrier to many drugs. This group includes pathogens like Escherichia coli and Pseudomonas aeruginosa.

The choice of bacterial strains for initial screening is a critical experimental decision. A well-selected panel should include representative species from both Gram-positive and Gram-negative categories, as well as clinically relevant and, if possible, multidrug-resistant strains to assess the potential of the analogs to address unmet medical needs.

Experimental Workflow for Determining Antibacterial Spectrum

A systematic and reproducible workflow is paramount for the reliable assessment of the antibacterial activity of pyrimidine-2-carboxamide analogs. The following workflow outlines the key stages, from initial screening to quantitative evaluation.

Figure 2: Workflow for conducting a time-kill kinetics assay.

Mechanism of Action Studies

Elucidating the mechanism of action is a critical step in the drug development process. For pyrimidine-2-carboxamide analogs, potential targets include:

-

Cell Wall Synthesis: Assays such as the analysis of peptidoglycan biosynthesis precursors can be employed.

-

Protein Synthesis: Inhibition of protein synthesis can be assessed using in vitro transcription/translation assays.

-

DNA Replication: The inhibitory effect on DNA gyrase and topoisomerase IV can be evaluated using enzyme-based assays. [5]* Cell Division: Microscopic examination for filamentation and specific assays for FtsZ polymerization can provide insights into the inhibition of cell division. [6]

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound framework for the comprehensive investigation of the antibacterial spectrum of pyrimidine-2-carboxamide analogs. By following the detailed protocols and understanding the rationale behind each experimental step, researchers can generate high-quality, reproducible data to identify and characterize novel antibacterial agents. The journey from a promising chemical scaffold to a clinically viable drug is long and challenging, but a systematic and rigorous approach to preclinical evaluation is the essential first step. Future investigations should focus on structure-activity relationship (SAR) studies to optimize potency and spectrum, as well as ADME/Tox profiling to assess the drug-like properties of lead candidates.

References

-

Antibacterial activity of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

El-Nassan, H. B., et al. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. Molecules, 25(20), 4747. [Link]

-

News-Medical. (2021). SARS-CoV-2 inhibited by pyrimidine biosynthesis inhibitors in conjunction with nucleoside analogs. [Link]

-

Pytka, K., et al. (2021). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 26(23), 7171. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Results in Chemistry, 7, 101491. [Link]

-

Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3466. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2023). Molecules, 28(14), 5438. [Link]

-

Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect. (2021). Molecules, 26(8), 2305. [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2019). RSC Advances, 9(15), 8493-8500. [Link]

-

Synthesis of new series of pyrimidine nucleoside derivatives bearing the acyl moieties as potential antimicrobial agents. (2021). Semantic Scholar. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). Molecules, 26(13), 3913. [Link]

-

Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. (2015). Chemistry Central Journal, 9, 53. [Link]

-

Chemotherapy. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Sci-Hub. (n.d.). Retrieved January 27, 2026, from [Link]

-

Synthesis and antibacterial activity of pyrimidine derivatives. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 465-467. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(10), e20752. [Link]

-

Laboratory methodologies for bacterial antimicrobial susceptibility testing. (2012). OIE Terrestrial Manual. [Link]

-

What are the most accurate methods for determining antibacterial activity? (2022). ResearchGate. [Link]

-

Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2023). Medscape. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Antibiotics, 10(4), 429. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of Pyrimidine-2-carboxamide for Drug Design

Introduction: The Strategic Value of the Pyrimidine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets in a specific and potent manner. The pyrimidine ring is a quintessential example of such a scaffold. As a fundamental component of nucleobases in DNA and RNA, nature itself has validated its biological relevance.[1] The pyrimidine core's unique electronic properties and capacity for hydrogen bonding allow it to serve as a versatile bioisostere for other aromatic systems like the phenyl ring, often enhancing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1][2]

This guide focuses on a specific and highly valuable derivative: Pyrimidine-2-carboxamide . By dissecting its core physicochemical properties, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of why this molecule is an excellent starting point for rational drug design and how to leverage its characteristics to build next-generation therapeutics. Understanding these properties is not merely an academic exercise; it is the bedrock upon which successful drug discovery programs are built, directly influencing a candidate's absorption, distribution, metabolism, and excretion (ADME).

Section 1: Core Physicochemical Profile of Pyrimidine-2-carboxamide

A molecule's identity in a biological system is defined by its physical and chemical properties. For Pyrimidine-2-carboxamide, these attributes create a profile that is highly amenable to medicinal chemistry exploration.

Molecular Structure and Solid-State Conformation

The foundational blueprint of a molecule dictates its potential interactions. Pyrimidine-2-carboxamide (C₅H₅N₃O) possesses a molecular weight of approximately 123.12 g/mol , placing it well within the desirable range for small molecule drug candidates, often guided by principles like Lipinski's Rule of Five.[3][4]

Crystal structure analysis reveals critical details about its three-dimensional shape and intermolecular interactions. It crystallizes in a monoclinic system.[3] A key structural feature is that the amide group is not coplanar with the pyrimidine ring; instead, it is twisted by approximately 24.9°.[3][5]

-

Causality Insight: This dihedral angle is significant. A rigid, planar structure might induce strong, non-specific π–π stacking, whereas this inherent twist can reduce such interactions and allow for more specific, directed binding into the pocket of a target protein. It provides a distinct 3D vector for the amide's functional groups, which can be crucial for achieving target selectivity. In the solid state, the structure is stabilized by intermolecular N—H⋯O hydrogen bonds and π–π stacking between partially overlapped rings.[3][5]

Caption: Chemical structure of Pyrimidine-2-carboxamide with key functional groups highlighted.

Solubility and Lipophilicity: The Balance for Bioavailability

For a drug to be effective, it must first dissolve in the body's aqueous environment (e.g., the gastrointestinal tract) and then be capable of crossing lipid-based cell membranes. This delicate balance is governed by solubility and lipophilicity.

-

Aqueous Solubility: Pyrimidine-2-carboxamide is noted to be soluble in polar solvents such as water and dimethyl sulfoxide (DMSO).[6] This is an advantageous starting point, as poor aqueous solubility is a major hurdle in early drug development, often leading to failed candidates. The ability of the pyrimidine scaffold to improve water solubility is a known benefit in medicinal chemistry.[1]

-

Lipophilicity (LogP): Lipophilicity is measured by the partition coefficient (LogP), which describes the molecule's distribution between an organic (n-octanol) and an aqueous phase. The computed XLogP3 value for Pyrimidine-2-carboxamide is -1.2 .[4]

-

Expertise & Experience: A negative LogP value indicates that the compound is predominantly hydrophilic (water-loving). This aligns perfectly with its observed solubility in polar solvents. While excellent for dissolution, this high hydrophilicity suggests that the parent molecule itself may have difficulty passively diffusing across cell membranes. Therefore, a key task for a medicinal chemist is to modify the scaffold—adding more lipophilic groups in a controlled manner—to achieve the optimal LogP value (typically between 1 and 3) for balanced solubility and permeability.

-

Ionization State (pKa) and Hydrogen Bonding

The charge of a molecule at physiological pH (~7.4) dramatically affects its interactions and transport. This is determined by the pKa of its ionizable groups. The pyrimidine ring contains two nitrogen atoms which are weakly basic. The carboxamide group is generally considered neutral under physiological conditions. The precise pKa dictates whether the ring nitrogens are protonated, influencing solubility and the potential for ionic interactions with a target protein.

Equally important is the molecule's capacity for forming hydrogen bonds, which are critical for molecular recognition and binding affinity.

-

Hydrogen Bond Donor (HBD) Count: 1 (from the amide -NH₂)[4]

-

Hydrogen Bond Acceptor (HBA) Count: 3 (from the two ring nitrogens and the carbonyl oxygen)[4]

-

Trustworthiness: This specific arrangement of one donor and three acceptors is a powerful feature. It provides multiple, spatially distinct points for forming strong, directional interactions within a receptor's binding site. The ability of the pyrimidine ring to effectively form hydrogen bonds is a primary reason it so often improves the pharmacodynamic properties of drug candidates.[1] This hydrogen bonding potential is confirmed by its crystal structure, which shows extensive intermolecular N—H⋯O bonding.[3]

Summary of Physicochemical Properties

The properties of the core scaffold are summarized below. These values serve as the baseline for any drug design program starting with this molecule.

| Property | Value | Source | Significance in Drug Design |

| Molecular Formula | C₅H₅N₃O | [3][4] | Defines elemental composition. |

| Molecular Weight | 123.12 g/mol | [3][4] | Excellent starting size for a lead compound (Rule of Five compliant). |

| XLogP3 | -1.2 | [4] | Hydrophilic; indicates good aqueous solubility but may require modification to enhance membrane permeability. |

| Hydrogen Bond Donors | 1 | [4] | Provides a key interaction point for target binding. |

| Hydrogen Bond Acceptors | 3 | [4] | Offers multiple points for specific, directional binding to a receptor. |

| Rotatable Bonds | 1 | [4] | Low conformational flexibility, which can be favorable for reducing the entropic penalty of binding. |

| Crystal System | Monoclinic | [3] | Provides precise bond lengths, angles, and solid-state packing information. |

| Amide-Ring Dihedral Angle | 24.9° | [3][5] | Non-planar conformation can enable more specific 3D interactions and selectivity. |

Section 2: Self-Validating Experimental Protocols

To rationally modify this scaffold, a research program must be able to reliably measure these key properties. The following protocols are designed to be self-validating systems, providing accurate and reproducible data.

Protocol: Kinetic Aqueous Solubility Determination

This assay provides a high-throughput measure of a compound's solubility, which is critical for early-stage screening. The causality is simple: an orally administered drug must dissolve before it can be absorbed.

Caption: Workflow for determining kinetic aqueous solubility.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in 100% DMSO.

-

Serial Dilution: Create a standard curve by serially diluting the stock solution in DMSO.

-

Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the stock solution, standards, and DMSO (as a blank) into a 96-well microplate.

-

Aqueous Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to reach the final assay volume (e.g., 100 µL). The final DMSO concentration should be low (1-2%) to minimize its solubilizing effect.

-

Equilibration: Seal the plate and shake for 1.5 to 2 hours at room temperature to allow the compound to dissolve and reach equilibrium. Precipitation will occur in wells where the concentration exceeds the solubility limit.

-

Analysis: Analyze the plate using a method that detects precipitated material, such as nephelometry (light scattering). The highest concentration that does not show precipitation is reported as the kinetic solubility. Alternatively, centrifuge the plate, transfer the supernatant, and quantify the dissolved compound via LC-MS/UV.

Protocol: Lipophilicity (LogD) Determination by Shake-Flask

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH (LogD). At pH 7.4, this provides a more physiologically relevant value than LogP.

Step-by-Step Methodology:

-

System Preparation: Prepare a buffered aqueous solution (e.g., PBS, pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer. This pre-equilibration prevents volume changes during the experiment.

-

Compound Addition: Add a known amount of the test compound to a vial containing equal volumes of the pre-saturated n-octanol and buffer.

-

Partitioning: Seal the vial and shake vigorously for 1-2 hours to ensure the compound fully partitions between the two phases. Let the vial stand until the two phases have clearly separated.

-

Phase Separation: Carefully separate the aqueous and n-octanol layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Section 3: Strategic Implications for Rational Drug Design

Understanding the fundamental properties of Pyrimidine-2-carboxamide allows for a logical, hypothesis-driven approach to drug design.

The Structure-Property Relationship

The data presented forms the basis of a structure-activity relationship (SAR) and, just as importantly, a structure-property relationship (SPR). The goal is to modify the scaffold to improve target affinity while maintaining or improving drug-like properties.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrimidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine-2-carboxamide | C5H5N3O | CID 15149799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrimidine-2-carboxamide [pubmed.ncbi.nlm.nih.gov]

- 6. Buy Pyrimidine-2-carboxamide (EVT-2527526) | 4425-55-2; 88511-48-2 [evitachem.com]

"using Pyrimidine-2-carboxamide in structure-based drug design"

Application Note: Strategic Utilization of Pyrimidine-2-carboxamide Scaffolds in Structure-Based Drug Design

Abstract

The pyrimidine-2-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in therapeutics ranging from Orexin receptor antagonists (e.g., Filorexant) to kinase inhibitors (e.g., HPK1, CDK2).[1] Its utility stems from a unique combination of electronic deficiency, hydrogen-bonding capability, and—most critically—a conformational "lock" mechanism driven by an intramolecular hydrogen bond (IMHB). This guide provides a comprehensive protocol for leveraging this scaffold, covering quantum mechanical characterization, docking strategies, and validated synthetic pathways.

Structural Biology & Pharmacophore Analysis

The Conformational Lock Mechanism

The defining feature of the pyrimidine-2-carboxamide motif is the formation of a stable Intramolecular Hydrogen Bond (IMHB) between the amide nitrogen proton (N-H) and one of the pyrimidine ring nitrogens (N1 or N3).

-

Planarity: This interaction (typically 2.0–2.2 Å) restricts rotation around the C(pyrimidine)-C(carbonyl) bond, forcing the molecule into a planar or near-planar conformation (

). -

Entropic Advantage: In Structure-Based Drug Design (SBDD), this "pre-organization" reduces the entropic penalty of binding. The ligand is already in its bioactive conformation before entering the binding pocket.

-

Symmetry: Unlike pyridine-2-carboxamide, the pyrimidine analog is symmetric (unless substituted at C4/C6). The amide can flip 180° and still find a ring nitrogen acceptor, increasing the probability of achieving the low-energy state.

Pharmacophore Interaction Map

The scaffold offers three distinct vectors for interaction:

-

H-Bond Donor: The amide NH (often engages backbone carbonyls in kinases).

-

H-Bond Acceptor: The amide Carbonyl (often engages conserved waters or Ser/Thr side chains).

-

Pi-Deficient Ring: The pyrimidine ring is highly electron-deficient, making it an excellent partner for pi-stacking with electron-rich aromatic residues (e.g., Phenylalanine, Tryptophan) or for nucleophilic interactions.

Figure 1: Pharmacophoric features of the Pyrimidine-2-carboxamide scaffold. The IMHB is the central organizing force.

Computational Protocol (SBDD)

Standard force fields (e.g., MMFF94, OPLS3e) generally handle this scaffold well, but docking algorithms often fail to prioritize the planar conformation if the energy penalty for breaking the IMHB is underestimated.

Protocol 2.1: Torsion Scan & Parameterization

Before large-scale virtual screening, validate the energy landscape.

-

QM Scan: Perform a relaxed torsion scan of the C(pyr)-C(=O)-N-H dihedral angle using DFT (B3LYP/6-31G* or higher).

-

Energy Minima: Confirm the global minimum is at

(planar). -

Force Field Correction: If your docking software (e.g., Glide, Gold) generates non-planar high-ranking poses, apply a torsion constraint or re-parameterize the ligand input to penalize non-planar conformers by ~3-5 kcal/mol.

Protocol 2.2: Virtual Screening Workflow

-

Library Preparation: Generate 3D conformers. Crucial: Ensure the amide nitrogen proton is explicitly modeled.

-

Filter: Discard conformers where the amide is orthogonal to the ring (unless a specific steric clash in the protein requires it, which is rare).

-

Docking:

-

Kinases: Define the Hinge Region as a mandatory H-bond constraint for the Pyrimidine N or Amide NH.

-

GPCRs (e.g., Orexin): Focus on Hydrophobic/Pi-stacking scores. The pyrimidine ring often sandwiches between aromatic residues.

-

Synthetic Protocols

The 2-position of pyrimidine is electron-deficient, making electrophilic aromatic substitution difficult. However, it is highly susceptible to nucleophilic attack and radical chemistry.

Method A: Amidation via 2-Carboxylic Acids (Recommended for Diversity)

This is the most robust route for generating libraries.

-

Reagents: Pyrimidine-2-carboxylic acid, Amine (

), Propylphosphonic anhydride (T3P). -

Rationale: T3P is superior to EDC/HOBt for electron-deficient acids as it minimizes side reactions and provides high yields without racemization.

Step-by-Step:

-

Dissolve Pyrimidine-2-carboxylic acid (1.0 eq) and the amine (1.1 eq) in EtOAc or DMF.

-

Add Diisopropylethylamine (DIPEA, 3.0 eq).

-

Cool to 0°C. Add T3P (50% in EtOAc, 1.5 eq) dropwise.

-

Stir at RT for 2–12 hours.

-

Workup: Wash with water, sat.

, and brine. The T3P byproducts are water-soluble, simplifying purification.

Method B: Nitrile Hydrolysis (Industrial/Scale-up)

Used in the synthesis of Orexin antagonists like MK-6096.[2]

-

Precursor: 2-Cyanopyrimidine.[3]

-

Conditions: Basic hydrolysis (

) or catalytic hydration.

Step-by-Step:

-

Dissolve 2-cyanopyrimidine derivative in DMSO/Ethanol.

-

Add

(0.5 eq) and -

Stir at 0°C to RT.

-

Mechanism: The hydroperoxide anion attacks the nitrile, forming an imidate which collapses to the primary amide.

Method C: Minisci Reaction (Late-Stage Functionalization)

Useful for adding the pyrimidine-2-carboxamide moiety onto complex cores or adding alkyl groups to the pyrimidine ring.

-

Reagents: Pyrimidine-2-carboxamide, Alkyl carboxylic acid, Silver nitrate (

), Ammonium persulfate ( -

Mechanism: Radical decarboxylation of the alkyl acid generates a nucleophilic radical that attacks the electron-deficient pyrimidine ring (usually at C4/C6).

Figure 2: Validated synthetic pathways for accessing the scaffold.

Case Study: Orexin Receptor Antagonists

Compound: Filorexant (MK-6096) Target: Orexin Receptors (OX1R/OX2R) for insomnia.

SBDD Insight: Merck researchers utilized the pyrimidine-2-carboxamide scaffold to replace earlier diazepane cores.

-

The Challenge: They needed a scaffold that could orient a hydrophobic group into the deep pocket of the receptor while maintaining oral bioavailability.

-

The Solution: The pyrimidine-2-carboxamide provided a rigid linker. The IMHB locked the conformation, reducing the entropic cost of binding.

-

Outcome: The scaffold facilitated a "U-shaped" bioactive conformation that was critical for dual antagonism. The electron-deficient pyrimidine ring also participated in pi-stacking with aromatic residues in the receptor tunnel.

Data Summary Table:

| Feature | Pyrimidine-2-carboxamide | Pyridine-2-carboxamide | Benefit of Pyrimidine |

| H-Bond Acceptors | 2 (Ring N1, N3) | 1 (Ring N) | Higher water solubility; More interaction vectors. |

| Symmetry | Symmetric (C2 axis) | Asymmetric | Statistical doubling of binding probability if C4/C6 unsubstituted. |

| pKa (Ring N) | ~1.0 (Very Weak Base) | ~5.2 (Weak Base) | Less likely to be protonated at physiological pH; better membrane permeability. |

| Metabolic Stability | Moderate to High | Moderate | Pyrimidine ring is generally resistant to oxidative metabolism compared to phenyl rings. |

References

-

Structural Basis of Orexin Antagonism

-

Kinase Inhibition (HPK1)

- Title: Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors.

- Source: Journal of Medicinal Chemistry (ACS).

-

URL:[Link]

-

Conformational Analysis & IMHB

-

Synthetic Methodology (T3P Amidation)

- Title: Unusual pyrimidine participation: efficient stereoselective synthesis of potent dual orexin receptor antagonist MK-6096.

- Source: Organic Letters (2014).

-

URL:[Link]

-

General Scaffold Properties

Sources

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unusual pyrimidine participation: efficient stereoselective synthesis of potent dual orexin receptor antagonist MK-6096 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of dual orexin receptor antagonists with rat sleep efficacy enabled by expansion of the acetonitrile-assisted/diphosgene-mediated 2,4-dichloropyrimidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrimidine-2-carboxamide | C5H5N3O | CID 15149799 - PubChem [pubchem.ncbi.nlm.nih.gov]

"strategies to improve the solubility of Pyrimidine-2-carboxamide in aqueous buffers"

The following guide serves as a specialized Technical Support Center for researchers working with Pyrimidine-2-carboxamide . It is designed to troubleshoot solubility issues by addressing the specific physicochemical barriers inherent to this molecule.

Case ID: PYR-2-CX | Status: Active | Tier: Advanced Formulation Support

Executive Summary: The Solubility Paradox

The Issue: Users frequently report that Pyrimidine-2-carboxamide precipitates in aqueous buffers (e.g., PBS, HEPES) despite its low LogP (-1.2). The Root Cause: While the molecule is hydrophilic (water-loving), it possesses a high crystal lattice energy .

-

Mechanism: In the solid state, Pyrimidine-2-carboxamide forms strong intermolecular hydrogen bonds (dimers) and significant

- -

The Barrier: Water molecules at neutral pH struggle to energetically compete with these cohesive intermolecular forces to break the crystal lattice. At pH 7.4, the molecule is neutral (uncharged), removing electrostatic repulsion that would otherwise aid dissolution.

Decision Matrix: Selecting a Solubilization Strategy

Use this workflow to determine the optimal solvent system based on your experimental constraints.

Figure 1: Strategic decision tree for selecting a solubilization method based on downstream application constraints.

Troubleshooting Guides (Q&A Format)

Category A: The "Crash Out" Phenomenon (Precipitation upon Dilution)

Q: I prepared a 100 mM stock in DMSO, but when I dilute it 1:1000 into PBS (pH 7.4), white crystals appear immediately. Why? A: You are experiencing kinetic solubility failure .

-

The Science: Pyrimidine-2-carboxamide is highly soluble in DMSO (aprotic, polar) because DMSO disrupts the hydrogen bonding network. When you dilute into PBS, the water creates a "antisolvent" effect. The molecule is hydrophobic enough to prefer its own crystal lattice over the water structure at that concentration.

-

The Fix (Step-by-Step):

-

Warm the Buffer: Pre-warm your PBS to 37°C before adding the DMSO stock. Solubility is endothermic.

-

Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform a serial dilution using a 50:50 DMSO:Water intermediate step if possible.

-

Switch Cosolvents: If DMSO fails, use PEG-400 . Polyethylene glycol provides a more amphiphilic environment that can bridge the gap between the hydrophobic aromatic ring and the aqueous buffer.

-

Category B: pH and Buffer Selection

Q: Can I improve solubility by adjusting the pH of my buffer? A: Yes, but only under specific conditions.

-

The Science: The predicted pKa of the pyrimidine nitrogen is approx. 3.08 [3].

-

At pH 7.4: The molecule is >99.9% neutral (uncharged). Solubility is lowest here.

-

At pH 2.0: The pyrimidine ring becomes protonated (cationic). Ionic species are vastly more soluble.

-

-

Protocol:

-

For Chemical Assays: Lower the pH to 4.0 or below using Citrate or Acetate buffer.

-

For Biological Assays: This is likely not an option. Stick to Strategy C (Cyclodextrins) .

-

Category C: Advanced Formulation (Cyclodextrins)

Q: I need a high concentration (10 mg/mL) for IP injection in mice. DMSO is too toxic at this volume. What do I do? A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

-

The Science: Pyrimidine-2-carboxamide (MW ~123 g/mol ) is the perfect size to fit inside the hydrophobic cavity of β-cyclodextrin. This "host-guest" complex hides the hydrophobic aromatic ring from the water while the cyclodextrin's outer hydroxyls interact with the buffer.

-

Formulation Protocol:

-

Prepare a 20% (w/v) HP-β-CD solution in 0.9% saline or water.

-

Add Pyrimidine-2-carboxamide powder slowly while stirring.

-

Critical Step: Sonicate for 20 minutes at 40°C. The energy is required to drive the molecule into the cyclodextrin cavity.

-

Filter sterilize (0.22 µm). This solution is generally stable and prevents recrystallization.

-

Comparative Data: Solvent Efficacy

| Solvent System | Est. Solubility Limit | Biological Compatibility | Mechanism of Action |

| PBS (pH 7.4) | < 1 mg/mL (Low) | High | Passive hydration (inefficient due to crystal packing). |

| DMSO | > 50 mg/mL (High) | Low (Toxic > 1-5%) | Disrupts H-bonds; solvent-solute dipole interaction. |

| Ethanol | Moderate | Moderate | Disrupts hydrophobic stacking. |

| 20% HP-β-CD | ~5-10 mg/mL | High (Safe for In Vivo) | Inclusion complexation (Host-Guest). |

| 0.1 M HCl (pH 1) | > 20 mg/mL | None (Corrosive) | Protonation (Salt formation). |

Standard Operating Procedure (SOP): Preparation of a Stable 10 mM Working Solution

Objective: Create a stable, precipitate-free solution for cell culture (Final DMSO < 0.5%).

-

Weighing: Weigh 12.3 mg of Pyrimidine-2-carboxamide.

-

Primary Solubilization: Add 1.0 mL of 100% DMSO . Vortex vigorously until completely clear. (Concentration = 100 mM).

-

Validation: Hold the vial up to a light source. If any refraction lines or particles are visible, sonicate for 5 mins.

-

-

Secondary Dilution (The "Dropwise" Method):

-

Place 9.0 mL of pre-warmed (37°C) culture medium or PBS in a conical tube.

-

While vortexing the buffer gently, add 100 µL of the DMSO stock dropwise .

-

Note: Adding buffer to DMSO often causes precipitation. Always add DMSO to Buffer .

-

-

Equilibration: Allow the solution to sit at room temperature for 15 minutes. Check for turbidity.

-

Pass: Solution is clear.

-

Fail: Solution is cloudy. Repeat using 20% HP-β-CD instead of pure PBS.

-

References

-

Crystal Structure & Stacking: Zhang, Y., et al. (2007).[1] "Crystal structure of pyrimidine-2-carboxamide." Acta Crystallographica Section E, 64(1), o105.[1] Link

-

Physicochemical Properties: PubChem. "Pyrimidine-2-carboxamide (CID 15149799)."[2] National Library of Medicine. Link

-

pKa & Solubility Data: ChemicalBook. "Pyrimidine-2-carboxylic acid Properties and Solubility." Link

Sources

Technical Support Center: Interpreting Ambiguous NMR Spectra of Substituted Pyrimidine-2-carboxamides

Welcome to the technical support guide for navigating the complexities of NMR spectra associated with substituted pyrimidine-2-carboxamides. This class of compounds is pivotal in medicinal chemistry and drug development, but its structural features frequently lead to NMR spectra that are challenging to interpret. This guide provides in-depth, experience-based answers and troubleshooting workflows to resolve common ambiguities encountered during structural elucidation.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions that arise when analyzing the NMR spectra of these molecules.

Q1: Why does the ¹H NMR spectrum of my purified pyrimidine-2-carboxamide show more proton signals than expected?